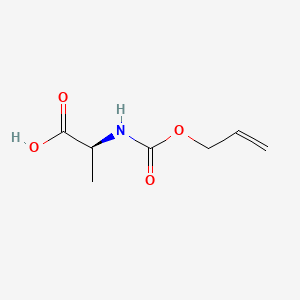

(S)-2-(((Allyloxy)carbonyl)amino)propanoic acid

Description

BenchChem offers high-quality (S)-2-(((Allyloxy)carbonyl)amino)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(((Allyloxy)carbonyl)amino)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-3-4-12-7(11)8-5(2)6(9)10/h3,5H,1,4H2,2H3,(H,8,11)(H,9,10)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYYGPXCIWHLPP-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-2-(((Allyloxy)carbonyl)amino)propanoic Acid: A Technical Guide to a Versatile Building Block

Executive Summary

(S)-2-(((Allyloxy)carbonyl)amino)propanoic acid, commonly known in the field as N-Alloc-L-alanine, is a pivotal N-protected amino acid derivative. Its prominence in modern organic synthesis, particularly in peptide and medicinal chemistry, stems from the unique properties of the allyloxycarbonyl (Alloc) protecting group. The defining feature of the Alloc group is its remarkable orthogonality to many other conventional protecting groups, which permits its selective removal under exceptionally mild, palladium-catalyzed conditions. This guide offers an in-depth exploration of the chemical properties, synthesis, and strategic applications of N-Alloc-L-alanine, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N-Alloc-L-alanine is fundamental to its effective application in synthesis. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-(prop-2-enoxycarbonylamino)propanoic acid | |

| Synonyms | N-Alloc-L-alanine, Alloc-Ala-OH | |

| CAS Number | 90508-28-4 | |

| Molecular Formula | C₇H₁₁NO₄ | |

| Molecular Weight | 173.17 g/mol | |

| Appearance | White to off-white crystalline powder or solid | Inferred from similar compounds |

| Melting Point | 63-65 °C | [Various Suppliers] |

| Solubility | Sparingly soluble in water (3.3 g/L at 25°C). Soluble in many organic solvents (e.g., DCM, THF, DMF, Methanol). | |

| Storage | Store in a cool (2-8°C), dry place under an inert atmosphere. |

Synthesis and Purification

The synthesis of N-Alloc-L-alanine is typically achieved through the acylation of the parent amino acid, L-alanine, with an activated allyl-based reagent. The Schotten-Baumann reaction is a classic and highly effective method for this transformation.[1][2][3]

Synthesis Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution. The amino group of L-alanine, a potent nucleophile, attacks the electrophilic carbonyl carbon of allyl chloroformate. The reaction is conducted under basic aqueous conditions (pH 9-10) for two critical reasons:

-

Deprotonation: The base ensures the amino group of L-alanine remains deprotonated and thus maximally nucleophilic.

-

Acid Quenching: The base neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium toward product formation.[4]

Caption: Figure 1: Synthesis Workflow for N-Alloc-L-alanine.

Step-by-Step Experimental Protocol

-

Dissolution: Dissolve L-alanine (1.0 eq) in a 1M sodium hydroxide solution and cool the mixture to 0°C in an ice bath with vigorous stirring.

-

Acylation: Add allyl chloroformate (Alloc-Cl, 1.1 eq) dropwise to the cooled solution. It is crucial to monitor the pH and add a 2M NaOH solution concurrently as needed to maintain the pH between 9 and 10.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2x) to remove any unreacted allyl chloroformate and other non-polar impurities.

-

Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 using cold 1M hydrochloric acid. A white precipitate of N-Alloc-L-alanine should form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the final product.

Spectroscopic Characterization for Quality Control

Verifying the structure and purity of the synthesized N-Alloc-L-alanine is essential. The following are the expected spectroscopic signatures.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~1.50 (d, 3H, -CH₃)

-

δ ~4.40 (m, 1H, α-CH)

-

δ ~4.60 (d, 2H, -O-CH₂-CH=)

-

δ ~5.25 (d, 1H, =CH₂ cis)

-

δ ~5.35 (d, 1H, =CH₂ trans)

-

δ ~5.50 (br d, 1H, -NH-)

-

δ ~5.95 (m, 1H, -CH=CH₂)

-

δ ~9-11 (br s, 1H, -COOH)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~18.0 (-CH₃)

-

δ ~49.5 (α-C)

-

δ ~66.0 (-O-CH₂-)

-

δ ~118.0 (=CH₂)

-

δ ~132.5 (-CH=)

-

δ ~156.0 (Carbamate C=O)

-

δ ~178.0 (Carboxylic Acid C=O)

-

-

FTIR (KBr, cm⁻¹):

-

~3330 cm⁻¹ (N-H stretch)

-

~3000-2850 cm⁻¹ (C-H stretch)

-

~2500-3300 cm⁻¹ (broad, O-H stretch of carboxylic acid)

-

~1740 cm⁻¹ (C=O stretch, carbamate)

-

~1710 cm⁻¹ (C=O stretch, carboxylic acid)

-

~1645 cm⁻¹ (C=C stretch, alkene)

-

Strategic Applications in Synthesis

The primary value of the Alloc group lies in its unique deprotection conditions, which confers orthogonality to other widely used protecting groups in peptide synthesis.[5][6]

Orthogonality: The Key Advantage

In complex multi-step syntheses, such as Solid-Phase Peptide Synthesis (SPPS), chemists must selectively remove certain protecting groups while others remain intact.[7] The Alloc group is stable under the acidic conditions used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions used to remove 9-fluorenylmethoxycarbonyl (Fmoc) groups.[8] This allows for precise, late-stage modifications of specific amino acid residues, such as those on lysine side chains, enabling the synthesis of branched or cyclic peptides.[6]

The Palladium-Catalyzed Deprotection Mechanism

Removal of the Alloc group is achieved via a palladium(0)-catalyzed allylic substitution, often referred to as a Tsuji-Trost-type reaction.[8][9]

Mechanism Rationale:

-

Catalyst Activation: A Pd(0) source, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], serves as the active catalyst.

-

Complexation: The Pd(0) coordinates to the π-system of the allyl group's double bond.

-

Oxidative Addition: The palladium undergoes oxidative addition into the C-O bond, forming a π-allyl palladium(II) complex. This step is facile because it relieves ring strain and forms a stable complex. This releases the carbamic acid.

-

Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine and carbon dioxide.[5]

-

Catalyst Regeneration: A nucleophilic "allyl scavenger" attacks the π-allyl palladium(II) complex, transferring the allyl group to the scavenger and regenerating the active Pd(0) catalyst. The choice of scavenger is critical to prevent side reactions, with silanes like phenylsilane being particularly effective.[8]

Caption: Figure 2: Catalytic Cycle of Alloc Deprotection.

Protocol: On-Resin Alloc Deprotection

This protocol is a standard procedure for removing an Alloc group from a peptide synthesized on a solid support.

-

Resin Preparation: Swell the Alloc-protected peptide-resin in anhydrous, degassed dichloromethane (DCM) for 30 minutes in a suitable reaction vessel.

-

Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.2 eq. relative to resin loading) in DCM. To this solution, add the allyl scavenger, phenylsilane (PhSiH₃, 20 eq.).

-

Reaction: Drain the DCM from the swollen resin and immediately add the freshly prepared deprotection cocktail. Agitate the mixture gently (e.g., on a rocker or shaker) for 20-30 minutes at room temperature.

-

Repeat: Drain the solution and repeat step 3 with a fresh portion of the deprotection cocktail to ensure complete removal.

-

Washing: Thoroughly wash the resin sequentially with DCM (5x), 0.5% diisopropylethylamine in DMF (3x), DMF (5x), and finally DCM (5x) to remove all traces of palladium catalyst and scavenger byproducts.

-

Validation: Cleave a small sample of the resin and analyze by HPLC and mass spectrometry to confirm complete deprotection before proceeding with the next synthetic step.[9]

Stability, Storage, and Handling

Stability: N-Alloc-L-alanine is stable under standard ambient conditions. It is incompatible with strong oxidizing agents, strong acids, and strong bases, which can cause decomposition or premature deprotection.

Storage: For long-term viability, the compound should be stored in a tightly sealed container in a cool (2-8°C), dry environment, preferably under an inert atmosphere such as nitrogen or argon to prevent degradation from moisture.[10][11]

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area or a chemical fume hood.

References

-

Total Synthesis. (2025). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]

-

PubChem. * (S)-2-(((Allyloxy)carbonyl)amino)propanoic acid*. National Center for Biotechnology Information. [Link]

-

Grog, S. P., et al. (2006). Palladium catalyzed reductive deprotection of alloc: Transprotection and peptide bond formation. Infoscience. [Link]

-

Ganesh, H. N., & D'Souza, L. J. (1997). Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst. The Journal of Organic Chemistry. [Link]

- Zhang, H. X., et al. (1992). Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. CoLab.

-

AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. byjus.com [byjus.com]

- 4. Schotten-Baumann Reaction [organic-chemistry.org]

- 5. A16018.06 [thermofisher.cn]

- 6. N-Acetyl-L-alanine(97-69-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. bmse000157 N-Acetyl-L-alanine at BMRB [bmrb.io]

- 8. jk-sci.com [jk-sci.com]

- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 10. Thermo Scientific Chemicals N-Acetyl-L-alanine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.at]

- 11. Infrared spectra of monomeric L-alanine and L-alanine-N-d3 zwitterions isolated in a KBr matrix [openresearch-repository.anu.edu.au]

A Technical Guide to the Synthesis and Application of Alloc-L-alanine

Introduction: The Strategic Importance of Alloc-L-alanine in Modern Synthesis

In the intricate landscape of peptide and medicinal chemistry, the precise construction of complex molecules is paramount. This necessitates a sophisticated toolkit of protecting groups that can be selectively introduced and removed under mild conditions. Among these, the allyloxycarbonyl (Alloc) group has emerged as a versatile and powerful tool, particularly for the protection of amine functionalities.[1] N-allyloxycarbonyl-L-alanine (Alloc-L-alanine) is a key building block that leverages the unique properties of the Alloc group, offering researchers and drug development professionals a strategic advantage in the synthesis of novel peptides and complex organic molecules.[][3]

This in-depth technical guide provides a comprehensive overview of the synthesis of Alloc-L-alanine, its core applications, and the underlying chemical principles that govern its utility. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights honed from extensive application in the field.

The Alloc Protecting Group: A Pillar of Orthogonal Synthesis

The defining feature of the Alloc group is its unique deprotection mechanism, which relies on palladium-catalyzed allylic cleavage.[1] This affords it orthogonality to many other common amine protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[4][5] This orthogonality is the cornerstone of its utility, enabling the selective unmasking of a specific amine in a multifunctional molecule, a critical capability in complex synthetic endeavors like solid-phase peptide synthesis (SPPS).[1][6][7]

Key Advantages of the Alloc Group:

-

Mild Deprotection Conditions: Removal is typically achieved using a palladium(0) catalyst and a scavenger, avoiding the harsh acidic or basic conditions required for other protecting groups.[1][4]

-

High Orthogonality: It is stable to the reagents used for the removal of Fmoc and Boc groups, allowing for intricate synthetic strategies.[5]

-

Versatility: Beyond amines, allyl-based protecting groups can be used for carboxylic acids, phenols, and thiols, providing a cohesive protection strategy.[4][5]

Chemical Synthesis of Alloc-L-alanine: A Step-by-Step Protocol

The synthesis of Alloc-L-alanine is a straightforward yet critical procedure that involves the reaction of L-alanine with an Alloc-donating reagent. The most common and efficient method utilizes allyl chloroformate.

Reaction Principle: The lone pair of electrons on the nitrogen atom of the L-alanine amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of allyl chloroformate. This is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of N-allyloxycarbonyl-L-alanine

Materials:

-

L-alanine

-

Allyl chloroformate

-

Sodium bicarbonate (or other suitable base)

-

Dioxane (or other suitable solvent)

-

Water

-

Diethyl ether (for extraction)

-

Magnesium sulfate (for drying)

-

Hydrochloric acid (for workup)

Procedure:

-

Dissolution: Dissolve L-alanine in an aqueous solution of sodium bicarbonate. The base is crucial for deprotonating the amino group, enhancing its nucleophilicity, and neutralizing the HCl generated during the reaction.

-

Reaction: Cool the solution in an ice bath and slowly add allyl chloroformate, typically dissolved in a solvent like dioxane, with vigorous stirring. Maintaining a low temperature is essential to control the exothermic reaction and prevent side reactions.

-

Stirring: Allow the reaction to stir for several hours at room temperature to ensure completion.

-

Workup:

-

Wash the reaction mixture with diethyl ether to remove any unreacted allyl chloroformate and other organic impurities.

-

Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylate group of the product, making it less water-soluble.

-

Extract the product into an organic solvent such as ethyl acetate.

-

-

Purification:

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

-

Data Presentation: Representative Yields for Alloc-Protection

| Amino Acid | Protecting Reagent | Base | Solvent | Yield (%) |

| L-Alanine | Allyl Chloroformate | Sodium Bicarbonate | Dioxane/Water | >90% |

| L-Lysine | Allyl Chloroformate | Sodium Hydroxide | Water | >85% |

| L-Serine | Diallyl Dicarbonate | Triethylamine | Acetonitrile/Water | >92% |

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Application in Solid-Phase Peptide Synthesis (SPPS)

Alloc-L-alanine is a valuable building block in SPPS, a technique that has revolutionized the synthesis of peptides.[8] In a typical Fmoc-based SPPS strategy, Alloc-L-alanine can be incorporated into a growing peptide chain. The Alloc group's stability to the piperidine used for Fmoc removal allows it to remain intact until a specific, orthogonal deprotection step is desired.[9]

This is particularly useful for the synthesis of:

-

Branched peptides: Where the side chain of an amino acid like lysine is protected with Alloc, allowing for the selective deprotection and subsequent elongation of a new peptide chain from that point.

-

Cyclic peptides: The Alloc group can protect a side-chain amine while the linear peptide is synthesized, after which it is removed to allow for cyclization with a side-chain carboxylic acid.

-

Modified peptides: Selective deprotection of an Alloc group allows for the specific labeling or modification of a single amino acid within a complex peptide.

Workflow for Alloc-L-alanine Incorporation and Deprotection in Fmoc-SPPS

Caption: Workflow for the incorporation and selective deprotection of Alloc-L-alanine in Fmoc-SPPS.

The Mechanism and Protocol for Alloc Group Removal

The cleavage of the Alloc group proceeds via a palladium-catalyzed process known as the Tsuji-Trost reaction.[5] This reaction involves the formation of a π-allyl palladium complex, which is then attacked by a nucleophile, releasing the deprotected amine.

Mechanism of Palladium-Catalyzed Alloc Deprotection

Caption: Simplified mechanism of palladium-catalyzed Alloc group deprotection.

Experimental Protocol: On-Resin Alloc Deprotection

Reagents:

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃) as a scavenger

-

Dichloromethane (DCM) as the solvent

Procedure:

-

Resin Swelling: Swell the peptide-bound resin in DCM.

-

Reagent Preparation: Prepare a solution of Pd(PPh₃)₄ and phenylsilane in DCM. It is crucial to perform this under an inert atmosphere (e.g., nitrogen or argon) as the palladium catalyst can be air-sensitive.

-

Deprotection Reaction: Add the catalyst solution to the swollen resin and agitate the mixture at room temperature. The reaction is typically complete within 1-2 hours.

-

Washing: Thoroughly wash the resin with DCM to remove the catalyst, the scavenger, and any byproducts. This is followed by washes with other solvents like DMF to prepare the resin for the next synthetic step.

Quantitative Data: Comparison of Deprotection Conditions

| Catalyst | Scavenger | Solvent | Time (h) | Efficiency (%) |

| Pd(PPh₃)₄ | Phenylsilane | DCM | 2 | >99% |

| Pd(PPh₃)₄ | Dimedone | THF | 3 | ~95% |

| [Pd(dba)₂]/dppb | Morpholine | DCM/DMSO | 1.5 | >98% |

| Iodine/Water (Metal-Free) | - | PC/EtOAc | 1 | >95%[6][7] |

PC = PolarClean, EtOAc = Ethyl Acetate

Recent advancements have also led to the development of metal-free deprotection methods, offering a more sustainable approach.[6][7]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of Alloc-L-alanine can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry to verify its structure and purity. In the context of SPPS, the efficiency of both the coupling and deprotection steps can be monitored using qualitative tests like the Kaiser test (for primary amines) or by LC-MS analysis of a small cleaved sample of the peptide.

Conclusion: A Versatile Tool for Advanced Synthesis

Alloc-L-alanine, and the Alloc protecting group in general, represents a cornerstone of modern synthetic chemistry. Its unique deprotection chemistry provides a level of orthogonality that is indispensable for the construction of complex, multifunctional molecules.[1] The ability to selectively unmask an amine functionality under mild conditions opens up a vast design space for researchers in peptide synthesis, drug discovery, and materials science. A thorough understanding of the principles and protocols outlined in this guide will empower scientists to effectively leverage Alloc-L-alanine in their synthetic endeavors, paving the way for the creation of novel and impactful molecules.

References

-

Rowan University. Catalytic and biocatalytic methods for the efficient synthesis of biologically relevant non-proteinogenic amino acids. [Link]

-

Nature Communications. Biocatalytic synthesis of non-standard amino acids by a decarboxylative aldol reaction. [Link]

-

ACS Publications. Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling | Organic Letters. [Link]

-

PubMed. Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal-Peptide Coupling. [Link]

-

ResearchGate. (PDF) Biocatalytic synthesis of non-standard amino acids by a decarboxylative aldol reaction. [Link]

- Google Patents. EP0518295A2 - Allyl side chain protection in peptide synthesis.

-

CDN. Alloc Protecting Group Removal Protocol. [Link]

-

Chem Catalysis. Cell-free enzymatic L-alanine synthesis from green methanol. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. Alloc amino acid | BroadPharm [broadpharm.com]

- 4. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal-Peptide Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

The Strategic Role of (S)-2-(((Allyloxy)carbonyl)amino)propanoic acid (Alloc-L-Ala-OH) in Advanced Peptide Synthesis

A Comprehensive Technical Guide on Orthogonal Protection, Deprotection Kinetics, and Workflow Optimization

Executive Summary

In the landscape of modern peptide synthesis and complex molecule construction, the demand for multidimensional orthogonal protecting group strategies is paramount. (S)-2-(((Allyloxy)carbonyl)amino)propanoic acid, commonly referred to as Alloc-L-alanine or Aloc-Ala-OH, serves as a critical building block for introducing an L-alanine residue under temporary, metal-labile protection[]. By leveraging the allyloxycarbonyl (Alloc) group, researchers can perform selective deprotection and side-chain functionalization without compromising acid-labile (e.g., Boc, tBu) or base-labile (e.g., Fmoc) protecting groups[2]. This whitepaper provides an in-depth analysis of Alloc-L-Ala-OH, detailing its chemical properties, the mechanistic logic of its deprotection, and field-validated experimental protocols for its integration into solid-phase peptide synthesis (SPPS).

Chemical Identity and Core Properties

Alloc-L-Ala-OH is a specialized N-protected amino acid derivative characterized by its alpha-amino acid configuration and the distinctive Alloc protective group[]. It is typically handled as a solid, crystalline material, which aids in its stability and integration into complex reactions[].

| Property | Value |

| Chemical Name | (S)-2-(((Allyloxy)carbonyl)amino)propanoic acid |

| IUPAC Name | (2S)-2-(prop-2-enoxycarbonylamino)propanoic acid[] |

| Common Synonyms | Alloc-L-alanine, N-allyloxycarbonyl-L-alanine, Aloc-Ala-OH[] |

| CAS Number (Free Acid) | 90508-28-4[] |

| CAS Number (DCHA Salt) | 115491-98-0[] |

| Molecular Formula | C7H11NO4[] |

| Molecular Weight | 173.17 g/mol [] |

| Melting Point | 139-142°C[] |

| Density | ~1.182 g/cm³ (Predicted)[] |

| Storage Conditions | Store at -20°C[] |

The Mechanistic Logic of Alloc Protection

The utility of the Alloc group lies in its absolute orthogonality to the standard Fmoc/tBu SPPS strategy[3]. While Fmoc is cleaved by secondary amines (piperidine) and Boc is cleaved by strong acids (TFA), the Alloc group remains completely stable under both conditions.

The deprotection of Alloc is triggered exclusively by Palladium(0) catalysis, typically utilizing Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3)4 )[4]. This reaction follows the Tsuji-Trost allylic cleavage mechanism:

-

Coordination and Oxidative Addition: The Pd(0) catalyst coordinates to the allyl double bond. Oxidative addition ensues, cleaving the C-O bond, releasing CO2 (decarboxylation), and forming a reactive π -allyl-palladium(II) complex alongside the free amine[4].

-

Nucleophilic Scavenging: To prevent the π -allyl complex from back-alkylating the newly freed amine, a nucleophilic scavenger must be present[5]. While morpholine or secondary amines were historically used, phenylsilane ( PhSiH3 ) or borane-dimethylamine complexes are vastly superior[5]. PhSiH3 acts as a clean hydride donor, reducing the allyl species to propene and regenerating the Pd(0) catalyst for the next turnover[4].

Caption: Catalytic cycle of Pd(0)-mediated Alloc deprotection via the Tsuji-Trost mechanism.

Experimental Workflow: SPPS Integration and Deprotection

Integrating Alloc-L-Ala-OH into a peptide sequence requires precise control over coupling kinetics and rigorous washing protocols during deprotection to prevent palladium-induced side reactions during subsequent TFA cleavage.

Protocol 1: Coupling of Alloc-L-Ala-OH

Causality: HATU is selected as the coupling reagent over standard DIC/HOBt due to its superior activation kinetics, which minimizes the risk of epimerization at the chiral alpha-carbon of the alanine residue.

-

Resin Preparation: Swell the resin-bound peptide (bearing a free N-terminal amine) in anhydrous DMF for 30 minutes.

-

Activation: In a separate vial, dissolve Alloc-L-Ala-OH (3.0 to 5.0 equiv) and HATU (2.9 to 4.9 equiv) in DMF. Add N,N-Diisopropylethylamine (DIEA) (6.0 to 10.0 equiv). Stir for 2 minutes to form the active OAt ester.

-

Coupling: Add the activated mixture to the resin. Agitate at room temperature for 45-60 minutes.

-

Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3x) and DCM (3x) to remove excess reagents[6].

Protocol 2: Palladium-Catalyzed Alloc Deprotection

Causality: Phenylsilane is used as the scavenger to avoid the allyl back-alkylation often seen with morpholine[5]. A critical post-deprotection wash with sodium diethyldithiocarbamate is mandated to chelate and remove precipitated "palladium black," which can otherwise catalyze the destruction of the peptide during final TFA cleavage.

-

Preparation: Wash the resin with anhydrous DCM (3x) to remove any traces of DMF, which can coordinate to and inhibit the Pd catalyst.

-

Reaction Mixture: Under an inert argon atmosphere, prepare a solution of PhSiH3 (10-20 equiv) and Pd(PPh3)4 (0.1-0.2 equiv) in anhydrous DCM[2].

-

Deprotection: Add the solution to the resin and agitate in the dark at room temperature for 30 minutes. Drain and repeat this step once more to ensure quantitative deprotection[6].

-

Palladium Chelation Wash (Critical): Wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF (3 x 5 mins) to remove residual palladium. The resin will typically turn from a dark grey back to its original color.

-

Final Wash: Wash with DMF (5x) and DCM (3x) before proceeding to the next coupling step.

Caption: Step-by-step SPPS workflow for Alloc-L-Ala-OH coupling and orthogonal deprotection.

Applications in Complex Molecule Synthesis

The orthogonality of Alloc-L-Ala-OH makes it an indispensable tool in the synthesis of complex architectures:

-

Cyclic and Branched Peptides: Alloc protection is heavily utilized for side-chain protection or backbone protection when synthesizing macrocyclic peptides or targeted drug conjugates (e.g., constrained bicyclic peptides)[5].

-

Natural Product Total Synthesis: The mild deprotection conditions of the Alloc group are ideal for highly sensitive substrates. For example, in the landmark total synthesis of the thiopeptide antibiotic Thiostrepton, N-Alloc-L-alanine was selectively coupled to a delicate dehydropiperidine intermediate[7]. The Alloc group allowed the researchers to establish the required peptide chain without disturbing the molecule's 17 stereogenic centers, multiple sites of unsaturation, and acid/base-sensitive macrocyclic architecture[7].

References

-

[] BOC Sciences. Product Description: Aloc-Ala-OH (CAS 90508-28-4).

-

[5] ResearchGate. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. 5

-

[4] Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. 4

-

[6] University of California, Irvine (Nowick Laboratory). Standard practices for Fmoc-based solid-phase peptide synthesis. 6

-

[2] BenchChem. The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide. 2

-

[7] Journal of the American Chemical Society. Total Synthesis of Thiostrepton. Retrosynthetic Analysis and Construction of Key Building Blocks. 7

Sources

The Alloc Protecting Group: Discovery, Mechanistic Causality, and Orthogonal Strategies in Complex Peptide Synthesis

Executive Summary

In the landscape of modern chemical synthesis, the ability to selectively mask and unmask reactive functional groups dictates the complexity of the molecules we can build. While the Fmoc (base-labile) and Boc (acid-labile) protecting groups form the backbone of standard solid-phase peptide synthesis (SPPS), the synthesis of complex architectures—such as cyclic peptides, branched bundlemers, and site-specifically modified therapeutics—requires a "fourth dimension" of orthogonality[1]. The allyloxycarbonyl (Alloc) protecting group fulfills this role. Cleaved exclusively under mild, neutral conditions via transition-metal catalysis, Alloc provides absolute orthogonality to both acid- and base-driven deprotection schemes[2][3]. This whitepaper provides a comprehensive technical guide to the history, mechanistic logic, and field-proven protocols surrounding the Alloc group.

Historical Context and the Guibé Breakthrough

The concept of protecting groups was pioneered in the early 20th century, but the true demand for multi-dimensional orthogonality surged with the advent of Merrifield's solid-phase synthesis[4]. While allyl-based protections were known, they were largely ignored due to harsh or inefficient removal conditions.

The paradigm shifted in 1987 when Dangles, Guibé, Balavoine, Lavielle, and Marquet published a seminal paper demonstrating that the Alloc group could be quantitatively and rapidly cleaved using palladium-catalyzed hydrostannolysis with tributyltin hydride[5]. This discovery was revolutionary because it proved that transition metal catalysis could be utilized in the presence of sensitive peptide backbones without cross-reacting with standard protecting groups like Benzyl (Bzl) or Benzyloxycarbonyl (Z)[5].

However, the high toxicity of organotin compounds posed a barrier to widespread adoption. Throughout the 1990s, researchers including Lloyd-Williams, Albericio, and Giralt refined the methodology, replacing toxic tin with milder, highly efficient allyl scavengers like phenylsilane (PhSiH₃) and amine-borane complexes[6]. These optimizations cemented Alloc as a cornerstone of modern, neutral-condition SPPS[7].

Mechanistic Deep Dive: The Tsuji-Trost Catalytic Cycle

To master Alloc chemistry, one must understand the causality behind its cleavage. Unlike Fmoc or Boc, which rely on simple pH-driven elimination, Alloc removal is driven by the Tsuji-Trost allylation mechanism [3][7].

The Causality of the Catalytic Cycle

-

Coordination and Oxidative Addition: The reaction is initiated by a Palladium(0) catalyst, most commonly Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. In solution, the bulky triphenylphosphine ligands dissociate to form the active, coordinatively unsaturated Pd(0) species. This species coordinates to the olefinic double bond of the Alloc group, followed by oxidative addition to form a transient π -allyl palladium(II) complex, simultaneously releasing the carbamate anion[3][8].

-

Spontaneous Decarboxylation: The liberated carbamate anion is highly unstable and spontaneously decarboxylates, releasing carbon dioxide (CO₂) gas and the free amine. The evolution of CO₂ provides the thermodynamic driving force that makes this step irreversible[8].

-

Scavenging and Catalyst Regeneration: The π -allyl Pd(II) complex must be reduced to regenerate the active Pd(0) catalyst. If an allyl scavenger is not present, the electrophilic allyl cation will attack the newly freed primary amine, ruining the synthesis via irreversible allylation[3][7]. Phenylsilane (PhSiH₃) is the preferred scavenger because it acts as a "hard" nucleophile. Instead of attacking the allylic carbon directly, it coordinates to the palladium center, driving reductive elimination to safely quench the allyl group and regenerate Pd(0)[7].

Tsuji-Trost catalytic cycle for palladium-mediated Alloc deprotection.

Orthogonality and Comparative Data

The strategic value of Alloc lies in its selective removal. The table below summarizes how Alloc compares to other standard protecting groups, highlighting the distinct chemical triggers that enable multi-dimensional orthogonal synthesis[1][2].

| Protecting Group | Cleavage Reagent / Trigger | Mechanism | Orthogonality | Typical Application |

| Alloc | Pd(PPh₃)₄, PhSiH₃ | Tsuji-Trost allylation | Orthogonal to Fmoc, Boc, Cbz | Cyclic/branched peptides, side-chain protection |

| Fmoc | 20% Piperidine in DMF | Base-catalyzed β -elimination | Orthogonal to Boc, Alloc, Cbz | Standard N-terminal SPPS |

| Boc | TFA (Trifluoroacetic acid) | Acid-catalyzed cleavage | Orthogonal to Fmoc, Alloc, Cbz | Solution-phase synthesis, side-chain protection |

| Cbz (Z) | H₂, Pd/C or HF | Catalytic hydrogenation | Orthogonal to Fmoc, Boc, Alloc | Solution-phase synthesis, in vivo stability |

Experimental Workflows and Protocols

To ensure scientific integrity and reproducibility, the following protocol details the standard on-resin deprotection of an Alloc-protected amine. This protocol is designed as a self-validating system , incorporating specific chemical logic to prevent common failure modes[2][7].

Causality in Experimental Choices:

-

Why Anhydrous DCM? The Pd(PPh₃)₄ catalyst is notoriously sensitive to atmospheric oxygen and moisture, which irreversibly oxidize the active Pd(0) to an inactive Pd(II) state. Using anhydrous, degassed dichloromethane (DCM) ensures the catalyst remains active throughout the incubation[3].

-

Why 24 Equivalents of PhSiH₃? A massive stoichiometric excess of the scavenger shifts the thermodynamic equilibrium, ensuring the π -allyl complex is quenched instantaneously. This prevents the electrophilic allyl cation from re-alkylating the peptide backbone[7].

-

Why the Diethyldithiocarbamate Wash? Palladium tends to precipitate and get trapped within the polystyrene resin matrix. Washing with sodium diethyldithiocarbamate chelates the heavy metal, preventing it from poisoning subsequent coupling reactions or contaminating the final therapeutic product[9].

Protocol: On-Resin Alloc Deprotection

Step 1: Resin Swelling Place the Alloc-protected peptide-resin (e.g., 0.10 mmol scale) in a coarse fritted peptide synthesis vessel. Add 2-4 mL of anhydrous DCM and agitate for 15–30 minutes to swell the polymer matrix, maximizing reagent access to the growing peptide chain[2][7].

Step 2: Reagent Preparation (Inert Atmosphere) In a dry vial purged with Argon or N₂, dissolve 0.2 equivalents of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and 24.0 equivalents of Phenylsilane (PhSiH₃) in 2 mL of anhydrous DCM[7]. The solution should be a clear, pale yellow.

Step 3: Deprotection Reaction Drain the swelling DCM from the reaction vessel. Immediately add the Pd/PhSiH₃ solution to the resin. Agitate gently at room temperature for 2 hours. (Note: Microwave irradiation at 40°C can reduce this incubation time to 5 minutes)[3][7][10].

Step 4: Washing and Quenching Drain the reaction mixture. Wash the resin sequentially with:

-

DCM (3 × 1 min)

-

0.5% Sodium diethyldithiocarbamate in DMF (3 × 2 min) to chelate residual palladium[9].

-

DMF (5 × 1 min)[9].

Step 5: Self-Validation (Kaiser Test) Perform a Kaiser test on a micro-aliquot of the washed resin. A positive result (deep blue color) confirms the presence of the free primary amine. If the beads remain colorless, the deprotection has failed (likely due to an oxidized Pd catalyst batch), and Steps 2-4 must be repeated with fresh reagents before proceeding to the next amino acid coupling.

Standard on-resin workflow for Alloc deprotection in solid-phase peptide synthesis.

Advanced Applications in Drug Development

The utility of the Alloc group extends far beyond basic peptide synthesis. In modern drug development, it is heavily utilized in the synthesis of stapled peptides and cyclic GLP-1 analogues. By utilizing an Alloc-protected Lysine and an Allyl-protected Glutamic acid, researchers can selectively unmask both side chains simultaneously using Pd(0), allowing for on-resin lactamization while the rest of the peptide remains safely protected by Fmoc and t-Bu groups[4][10].

Furthermore, recent cutting-edge research has adapted Alloc chemistry for bioorthogonal uncaging in vivo. By utilizing discrete, water-soluble palladium complexes, researchers can catalytically remove Alloc groups from prodrugs or fluorophores directly inside living mammalian cells, paving the way for highly targeted, intracellular drug activation[11].

Conclusion

The Alloc protecting group represents a pinnacle of orthogonal chemical design. Since its integration with palladium catalysis by Guibé and colleagues in 1987, it has empowered chemists to bypass the limitations of traditional acid/base protection schemes. By strictly adhering to the mechanistic principles of the Tsuji-Trost cycle and employing rigorous, moisture-free protocols, researchers can leverage Alloc to unlock the next generation of complex, multi-functionalized therapeutics.

References

-

Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis. 8

-

Navigating Orthogonal Strategies: A Comparative Guide to Alloc-D-Phe Alternatives in Peptide Synthesis. BenchChem. 2

-

Application Notes and Protocols for Alloc Deprotection Using Palladium Catalysis. BenchChem. 3

-

Alloc Protecting Group Removal Protocol. CDN. 7

-

Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. PMC. 11

-

Using microwave heating to expedite your allyl ester or alloc deprotection. Biotage. 10

-

1 Protection Reactions. Wiley-VCH. 1

-

Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis. ACS Publications. 4

-

Rapid Discovery of Death Ligands with One-Bead-Two-Compound Combinatorial Library Methods. PMC. 9

-

Selective Cleavage of the Allyl and Allyloxycarbonyl Groups through Palladium-Catalyzed Hydrostannolysis with Tributyltin Hydride. PUCE Investiga. 5

-

Nα-Alloc temporary protection in solid-phase peptide synthesis. RSC Publishing.

-

Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group. ResearchGate. 6

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. puceinvestiga.puce.edu.ec [puceinvestiga.puce.edu.ec]

- 6. researchgate.net [researchgate.net]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Rapid Discovery of Death Ligands with One-Bead-Two-Compound Combinatorial Library Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotage.com [biotage.com]

- 11. Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Basis for Alloc Group Stability in Acidic and Basic Conditions: A Technical Guide

Executive Summary

In modern complex organic and solid-phase peptide synthesis (SPPS), the strategic selection of orthogonal protecting groups is paramount. The allyloxycarbonyl (Alloc) group has emerged as a cornerstone of advanced synthetic strategies—particularly for the synthesis of cyclic, branched, and heavily modified peptides. Its value lies in its absolute orthogonality to standard Fmoc and Boc chemistries.

This whitepaper provides an in-depth mechanistic analysis of why the Alloc group remains stable under the harsh acidic and basic conditions typical of SPPS, and details the transition-metal-catalyzed causality behind its selective cleavage.

Mechanistic Basis of Alloc Stability

The true utility of a protecting group is defined not just by how it is removed, but by the chemical logic of why it resists removal under other conditions. The Alloc group's orthogonality is rooted in fundamental physical organic chemistry.

Acidic Stability: The Kinetic Barrier to Cation Formation

In standard SPPS, acid-labile protecting groups like tert-butoxycarbonyl (Boc) are cleaved using strong acids such as trifluoroacetic acid (TFA). The cleavage of Boc proceeds via an SN1 mechanism [1]. Protonation of the carbamate oxygen is followed by the spontaneous cleavage of the C-O bond, driven by the formation of a highly stable, tertiary tert-butyl carbocation [1].

The Alloc group, despite being a carbamate, is completely stable to TFA[2]. If Alloc were to cleave via an SN1 pathway, it would require the generation of an allyl cation . While the allyl cation is resonance-stabilized, it is still a primary carbocation. The activation energy required to form this primary allyl cation under standard TFA conditions is prohibitively high compared to a tertiary cation[1][3]. Because this kinetic barrier cannot be overcome without a specific catalyst, the Alloc carbamate linkage remains intact during Boc deprotection or global acidic cleavage[2].

Basic Stability: Absence of the E1cB Trigger

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the industry standard for base-labile protection, cleaved using secondary amines like 20% piperidine in DMF. Fmoc cleavage does not occur via simple nucleophilic attack; rather, it proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism [4]. The fluorenyl ring system contains a highly acidic β -proton (pKa ~23). When piperidine abstracts this proton, it forms a stabilized, aromatic cyclopentadienyl anion intermediate, which rapidly collapses to expel dibenzofulvene (DBF) and carbon dioxide, freeing the amine[4][5].

The Alloc group is entirely stable to piperidine, DBU, and other SPPS bases[2]. The causality is structural: Alloc lacks an acidic β -proton [6]. Without a highly acidic proton to initiate the E1cB elimination, and because carbamates are inherently resistant to mild basic hydrolysis, the Alloc group is virtually immune to the basic conditions used during Fmoc chain elongation[2][6].

The Cleavage Mechanism: Pd(0) Catalysis

Because Alloc is locked against acid and base, its removal requires a highly specific "key": transition metal catalysis. The deprotection is a catalytic cycle driven by Palladium(0) , typically tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4][2][6].

-

Oxidative Addition: The Pd(0) catalyst coordinates to the allyl double bond and inserts into the allylic C-O bond, forming a reactive π -allyl palladium(II) complex [6].

-

Decarboxylation: The dissociation of the carbamate ligand leads to spontaneous decarboxylation, releasing the free amine and CO2[6].

-

Scavenging & Regeneration: The π -allyl palladium(II) complex is highly electrophilic and will re-allylate the newly freed amine if left unchecked. A scavenger (such as phenylsilane, morpholine, or N,N-dimethylbarbituric acid) is required[2]. The scavenger acts as a nucleophile or hydride donor, attacking the π -allyl complex to form an inert allyl-adduct and regenerating the active Pd(0) catalyst[6].

Catalytic cycle of Pd(0)-mediated Alloc deprotection and the role of the scavenger.

Orthogonality and SPPS Workflow

The Alloc group is most frequently applied to the side chains of basic amino acids (e.g., Lysine, Ornithine) to allow for on-resin side-chain modifications, such as lactam bridge formation in cyclic peptides[3]. Because Alloc resists both the piperidine used for Fmoc removal and the mild acid used for trityl (Trt) removal, it provides a self-validating system for complex architectures[3].

Standard SPPS workflow utilizing Alloc for orthogonal side-chain modification.

Quantitative Data: Protecting Group Stability Matrix

To ensure experimental trustworthiness, the following table summarizes the comparative stability of common protecting groups. This matrix dictates the logical flow of orthogonal synthesis.

| Protecting Group | 20% Piperidine (Base) | 95% TFA (Acid) | Pd(0) / Scavenger | H₂ / Pd(C) (Hydrogenolysis) | Mechanism of Cleavage |

| Alloc | Stable | Stable | Cleaved | Cleaved | Pd(0) π -allyl complexation |

| Fmoc | Cleaved | Stable | Stable | Stable | E1cB β -elimination |

| Boc | Stable | Cleaved | Stable | Stable | SN1 carbocation formation |

| Cbz (Z) | Stable | Stable (Mostly) | Stable | Cleaved | Catalytic hydrogenation |

Experimental Protocols

The following methodologies provide field-proven, self-validating steps for evaluating and utilizing Alloc in SPPS.

Protocol A: Validation of Alloc Stability (Acid/Base)

Purpose: To confirm Alloc stability prior to complex synthesis.

-

Resin Preparation: Swell 100 mg of Alloc-protected peptidyl-resin in dichloromethane (DCM) for 15 minutes.

-

Base Stability Test: Treat the resin with 3 mL of 20% piperidine in DMF for 2 hours at room temperature. Wash thoroughly with DMF and DCM.

-

Acid Stability Test: Treat a separate aliquot of resin with 3 mL of 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours.

-

Validation: Cleave the base-treated peptide using the TFA cocktail. Analyze both resulting solutions via LC-MS. The intact Alloc-peptide mass must be the singular dominant peak, confirming no premature cleavage occurred[3].

Protocol B: On-Resin Alloc Deprotection

Purpose: Selective removal of Alloc for side-chain modification.

-

Preparation: Swell the resin in anhydrous DCM under an inert atmosphere (Argon/N₂).

-

Scavenger Addition: Add 24 equivalents of phenylsilane (PhSiH₃) relative to the resin substitution[2]. Note: Phenylsilane acts as a hydride donor to reduce the π -allyl complex into propene.

-

Catalyst Addition: Dissolve 0.25 equivalents of Pd(PPh₃)₄ in a minimal volume of anhydrous DCM and add to the resin suspension[2].

-

Reaction: Agitate gently at room temperature for 30–45 minutes. Protect the reaction vessel from light to prevent catalyst degradation.

-

Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3x), 0.5% sodium diethyldithiocarbamate in DMF (to remove residual palladium), DMF (3x), and DCM (3x).

-

Verification: Perform a Kaiser test (ninhydrin) to confirm the presence of the newly liberated primary amine.

References

-

Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis. Available at:[Link]

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

-

Peptide Chemistry. Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Peptide Chemistry Org. Available at: [Link]

-

Mandal, K. K. Solid-Phase Peptide Synthesis (Merrifield). St. Paul's Cathedral Mission College. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of N-Allyloxycarbonyl-L-alanine in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of N-Allyloxycarbonyl-L-alanine (Alloc-Ala-OH), a versatile N-protected amino acid, and its strategic application in solution-phase peptide synthesis. As a powerful tool in the synthetic chemist's arsenal, the allyloxycarbonyl (Alloc) group offers a unique orthogonality that enables the construction of complex and modified peptides. These notes delve into the mechanistic underpinnings of the Alloc group, provide detailed, field-proven protocols, and offer expert insights into its strategic deployment.

Introduction: The Value Proposition of Alloc-Ala-OH in Solution-Phase Synthesis

Solution-phase peptide synthesis (SPPS), while a classical technique, remains highly relevant for large-scale production, the synthesis of short peptides, and fragment condensation strategies where purification and characterization of intermediates are paramount.[1][2][3] In this context, the choice of protecting group is a critical decision that dictates the entire synthetic route.

N-Allyloxycarbonyl-L-alanine (Alloc-Ala-OH) is an N-protected amino acid derivative that provides a temporary protection strategy for the α-amino group.[] Its defining feature is the Alloc group, which is stable to the acidic and basic conditions used to remove the common tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, respectively. This chemical stability makes the Alloc group "orthogonal" to most standard protecting group strategies.[5][6][7] This orthogonality is not merely a matter of convenience; it is an enabling tool for the synthesis of complex architectures such as branched, cyclic, or selectively modified peptides where precise control over deprotection is essential.[5][6]

Mechanistic Foundations of the Alloc Protecting Group

A thorough understanding of the chemistry governing the introduction and removal of the Alloc group is fundamental to its successful application. The causality behind these transformations informs experimental design and troubleshooting.

Introduction of the Alloc Group

The Alloc group is typically introduced to the α-amino group of L-alanine via a standard nucleophilic acyl substitution reaction. The free amine of L-alanine attacks an activated Alloc reagent, such as allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O), under basic conditions.[8] This reaction is efficient and proceeds under mild conditions, making the preparation of Alloc-Ala-OH straightforward.

Caption: The palladium(0)-catalyzed deprotection cycle.

The Principle of Orthogonality

Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed by distinct chemical mechanisms. [5]This allows for the selective deprotection of one functional group while others remain intact, a crucial requirement for complex synthesis. [9][10]The Alloc group is an exemplary orthogonal partner to the widely used Boc/Bzl and Fmoc/tBu strategies.

| Protecting Group | Abbreviation | Protected Function | Cleavage Conditions | Orthogonal To |

| Allyloxycarbonyl | Alloc | Amine (Nα or Nε) | Pd(0) catalyst + Scavenger (Neutral) | Boc, tBu, Fmoc, Cbz, Bzl |

| tert-Butoxycarbonyl | Boc | Amine (Nα) | Moderate Acid (e.g., TFA) | Fmoc, Alloc, Cbz (partially) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine (Nα) | Base (e.g., Piperidine) | Boc, tBu, Alloc, Cbz, Bzl |

| Benzyloxycarbonyl | Cbz (Z) | Amine (Nα or Nε) | Catalytic Hydrogenolysis, Strong Acid | Fmoc, Alloc |

| tert-Butyl | tBu | Carboxyl, Hydroxyl, Thiol | Strong Acid (e.g., TFA) | Fmoc, Alloc, Cbz, Bzl |

| Benzyl | Bzl | Carboxyl, Hydroxyl, Thiol | Catalytic Hydrogenolysis, Strong Acid | Fmoc, Alloc |

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating steps for reaction monitoring to ensure high fidelity and yield.

Protocol 1: Coupling of Alloc-Ala-OH with an Amino Acid Ester

This protocol describes a standard solution-phase peptide bond formation using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as activating agents. This combination is effective and helps to suppress racemization.

Materials:

-

Alloc-L-Alanine (Alloc-Ala-OH) (1.0 eq.)

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq.)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq.)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0 eq.)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard work-up reagents (Ethyl acetate, 1 M HCl, sat. NaHCO₃, brine)

Procedure:

-

Amine Neutralization: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DIPEA (1.0 eq.) dropwise and stir for 15 minutes to generate the free amine.

-

Carboxyl Activation: In a separate flask, dissolve Alloc-Ala-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool to 0 °C.

-

DCC Addition: To the Alloc-Ala-OH/HOBt solution, add a solution of DCC (1.1 eq.) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir the activation mixture at 0 °C for 30 minutes.

-

Coupling: Add the neutralized free amine solution from Step 1 to the activated carboxyl mixture (Step 3) at 0 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting materials and the appearance of a new, higher-running spot indicates product formation.

-

Work-up & Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). [11] * Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by silica gel column chromatography or recrystallization to yield the pure product.

-

Caption: Experimental workflow for solution-phase peptide coupling.

Protocol 2: Palladium-Catalyzed Deprotection of Alloc-Dipeptide

This protocol details the selective removal of the N-terminal Alloc group, yielding the free amine of the dipeptide, ready for further elongation.

Materials:

-

Alloc-protected peptide (1.0 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 - 0.2 eq.)

-

Phenylsilane (PhSiH₃) (20 eq.) [6]* Anhydrous, degassed Dichloromethane (DCM)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: In a flame-dried, two-neck flask under an inert atmosphere of nitrogen, dissolve the Alloc-protected peptide (1.0 eq.) in anhydrous, degassed DCM.

-

Reagent Addition: To the stirred solution, add phenylsilane (20 eq.) via syringe.

-

Catalyst Addition: Add the [Pd(PPh₃)₄] catalyst (0.1-0.2 eq.) in one portion. The solution will typically turn yellow or orange.

-

Reaction: Stir the reaction at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. A ninhydrin stain on the TLC plate can be used to visualize the appearance of the free amine product.

-

Confirmation of Deprotection: A complete reaction is indicated by the consumption of the starting material and the formation of a single major product corresponding to the deprotected peptide mass via LC-MS analysis.

-

Work-up & Isolation:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The crude product can often be purified by precipitation. Dissolve the residue in a minimal amount of DCM and add cold diethyl ether dropwise with stirring to precipitate the deprotected peptide. [11] * Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

The resulting peptide can be used in the next coupling step, typically after neutralization of any residual acid.

-

Safety Note: Palladium catalysts can be air-sensitive and should be handled under an inert atmosphere. Phenylsilane is flammable and should be handled in a fume hood.

Troubleshooting and Expert Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Alloc Deprotection | 1. Deactivated Pd(0) catalyst. 2. Insufficient scavenger. 3. Insufficient reaction time. | 1. Use fresh catalyst from a reliable source; ensure an inert atmosphere is maintained. 2. Add an additional portion of scavenger. 3. Allow the reaction to proceed for a longer duration, continuing to monitor progress. |

| Formation of Side-Products | 1. Absence or depletion of scavenger leading to N-allylation. 2. Presence of other reducible functional groups (e.g., Cbz group if using H₂ as scavenger). | 1. Ensure a sufficient excess of the scavenger (e.g., PhSiH₃) is present throughout the reaction. [6] 2. Phenylsilane is generally chemoselective and preferred over hydrogenolysis-based methods when orthogonality to Cbz is required. |

| Low Yield After Coupling | 1. Incomplete activation of the carboxylic acid. 2. Steric hindrance at the coupling site. 3. Poor solubility of reactants. | 1. Ensure activating agents (DCC, HOBt) are fresh. Allow adequate activation time. 2. For sterically hindered couplings, consider more potent activating agents like HATU or PyAOP. [12] 3. Switch to a more polar aprotic solvent like DMF. |

Conclusion

N-Allyloxycarbonyl-L-alanine is a uniquely valuable building block for solution-phase peptide synthesis. Its robust orthogonality to standard protection schemes, combined with mild and highly selective deprotection conditions, empowers chemists to pursue complex synthetic targets with precision and control. By understanding the underlying mechanisms and adhering to validated protocols, researchers can effectively leverage the Alloc group to advance the frontiers of peptide chemistry, from fundamental research to the development of novel peptide-based therapeutics.

References

-

Total Synthesis. (2025, July 27). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Available from: [Link]

-

SciSpace. (n.d.). Amino Acid-Protecting Groups. Available from: [Link]

-

Infoscience, EPFL. (n.d.). Palladium catalyzed reductive deprotection of alloc: Transprotection and peptide bond formation. Available from: [Link]

-

CDN. (n.d.). Alloc Protecting Group Removal Protocol. Available from: [Link]

-

PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. Available from: [Link]

-

PMC, NIH. (n.d.). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. Available from: [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

- CoLab. (n.d.). Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups.

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Available from: [Link]

-

Iris Biotech GmbH. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Available from: [Link]

-

Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Available from: [Link]

-

Nowick Laboratory, UC Irvine. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

-

PMC, NIH. (n.d.). Introduction to Peptide Synthesis. Available from: [Link]

-

ACS Publications. (2025, March 17). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. Available from: [Link]

-

Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. Available from: [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

-

ThaiScience. (2000). A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A. J. Peptide Res. Available from: [Link]

-

Brinker Group, The University of New Mexico. (n.d.). Atomic Layer Deposition of L‑Alanine Polypeptide. Available from: [Link]

Sources

- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 5. scispace.com [scispace.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Palladium-Catalyzed Deprotection of Alloc-L-Alanine in Complex Peptide Synthesis

Executive Summary

The allyloxycarbonyl (Alloc) protecting group is a cornerstone of modern orthogonal peptide synthesis. Because it is completely stable to the acidic conditions used for Boc removal and the basic conditions used for Fmoc removal, Alloc enables the selective unmasking of specific residues—such as L-alanine—for complex modifications like cyclization or branching. This application note provides a comprehensive, self-validating protocol for the palladium-catalyzed deprotection of Alloc-L-alanine, detailing the mechanistic causality behind reagent selection, quantitative scavenger comparisons, and troubleshooting strategies.

Mechanistic Causality: The Tsuji-Trost Allylation

The removal of the Alloc group is not a simple hydrolysis; it is a transition-metal-catalyzed process known as the Tsuji-Trost allylation 1. Understanding this mechanism is critical for troubleshooting failed deprotections.

-

Ligand Dissociation & Coordination: The pre-catalyst, typically Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄], dissociates in solution to form the active, coordinatively unsaturated Pd(0) species. This species coordinates to the allyl double bond of the Alloc-L-alanine residue 2.

-

Oxidative Addition: The Pd(0) center inserts into the allylic C–O bond. This forms a π -allyl palladium(II) complex and releases the carbamate leaving group 3.

-

Decarboxylation: The liberated carbamate spontaneously loses CO₂, revealing the free primary amine of L-alanine.

-

Scavenging & Catalyst Regeneration: To prevent the highly reactive π -allyl palladium(II) complex from re-alkylating the newly freed amine, a nucleophilic scavenger must be introduced. The scavenger traps the allyl cation, regenerating the active Pd(0) catalyst to continue the cycle 1.

Figure 1: Tsuji-Trost catalytic cycle for the palladium-mediated deprotection of Alloc-L-alanine.

Quantitative Data: Scavenger Selection

The choice of scavenger dictates the efficiency of the reaction and the purity of the final peptide. While morpholine is a classical choice, it acts as a "soft" nucleophile, attacking the allylic carbon directly, which can lead to incomplete scavenging. Phenylsilane (PhSiH₃) acts as a "hard" nucleophile, coordinating directly to the palladium center and driving a rapid reductive elimination 2.

| Scavenger | Chemical Nature | Equivalents | Typical Solvent | Reaction Time | Efficiency / Notes |

| Phenylsilane (PhSiH₃) | Hard Nucleophile | 20–24 eq | DCM | 20–30 min | Highly efficient; coordinates directly to Pd. Ideal for SPPS. |

| Morpholine | Soft Nucleophile | 10 eq | THF / DCM | 60 min | Classical scavenger; attacks allylic carbon. Prone to side reactions. |

| NDMBA | Soft Nucleophile | 5–10 eq | DMF / DCM | 30–60 min | Excellent for minimizing allylation of sensitive residues (e.g., Trp). |

| Sodium Borohydride | Hydride Donor | 2–5 eq | THF | 30 min | Effective but risks reducing other sensitive functional groups. |

Self-Validating Experimental Protocol

This protocol outlines the on-resin deprotection of Alloc-L-alanine at a 0.1 mmol scale using Phenylsilane 4. It is designed as a closed-loop system: you do not proceed to the next synthetic step until the validation checkpoints confirm success.

Step 1: Resin Swelling

-

Transfer the peptidyl-resin (0.1 mmol) to a fritted reaction vessel.

-

Add 5 mL of anhydrous Dichloromethane (DCM) and agitate for 30 minutes.

-

Causality: Polystyrene-based resins must be maximally expanded. The Pd(PPh₃)₄ complex is exceptionally bulky; without proper swelling in DCM, the catalyst cannot physically access sterically hindered Alloc-L-alanine residues embedded deep in the peptide matrix 5.

Step 2: Atmospheric Control

-

Drain the DCM.

-

Seal the vessel and flush thoroughly with Argon or Nitrogen gas for 5 minutes.

-

Causality: Pd(0) is highly susceptible to oxidation. In the presence of atmospheric oxygen, it rapidly oxidizes to catalytically dead Pd(II), halting the Tsuji-Trost cycle entirely.

Step 3: Reagent Preparation & Reaction

-

In a dry, inert vial, dissolve 11.5 mg (0.01 mmol, 0.1 eq) of Pd(PPh₃)₄ in 4 mL of anhydrous, degassed DCM.

-

Add 296 µL (2.4 mmol, 24 eq) of Phenylsilane (PhSiH₃) to the palladium solution 4.

-

Immediately transfer the cocktail to the reaction vessel containing the resin.

-

Agitate gently under inert gas at room temperature for 30 minutes.

Step 4: Purging and Washing

-

Drain the dark reaction mixture.

-

Wash the resin sequentially to remove trapped palladium byproducts:

-

3 × DCM (2 min each)

-

3 × Methanol (2 min each)

-

3 × DCM (2 min each)

-

-

Causality: Methanol slightly shrinks the resin, forcefully expelling trapped palladium complexes and unreacted silane, while the final DCM washes re-swell the resin for subsequent steps 2.

Step 5: Self-Validation Checkpoints

Do not proceed to the next coupling or cyclization step without validating the deprotection:

-

Colorimetric (Kaiser Test): Extract a few resin beads and perform a Ninhydrin (Kaiser) test. A deep blue color confirms the successful unmasking of the L-alanine primary amine. A yellow/green result indicates incomplete deprotection.

-

Analytical (LC-MS): Cleave a 1 mg micro-aliquot of resin using a standard TFA cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) for 1 hour. Analyze via LC-MS to confirm the exact -84 Da mass shift corresponding to the loss of the Alloc moiety 5.

Figure 2: Self-validating experimental workflow for on-resin Alloc deprotection.

Troubleshooting & Optimization

-

Incomplete Deprotection (Failed Kaiser Test): This is almost always caused by oxidized palladium. Ensure your Pd(PPh₃)₄ is stored under argon at -20°C and is bright yellow. If the powder is brown or black, it has oxidized to Pd(II) and must be discarded.

-

Steric Hindrance: If the Alloc-L-alanine is located in a highly aggregated or sterically hindered region of the peptide, standard room-temperature deprotection may fail. Optimization: Utilize microwave-assisted deprotection. Irradiating the reaction vessel at 38°C for two 5-minute cycles drastically improves kinetics while avoiding thermal catalyst poisoning, frequently achieving >98% purity 6.

-

Palladium Trapping: If the cleaved peptide appears grey or black after lyophilization, palladium has remained trapped in the peptide matrix. Optimization: Introduce a wash step using 0.5% sodium diethyldithiocarbamate in DMF immediately after the deprotection to chelate and strip residual palladium from the resin.

References

-

Title: Application Notes and Protocols for Alloc Deprotection Using Palladium Catalysis. Source: Benchchem. URL: 1

-

Title: Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Source: Total Synthesis. URL: 3

-

Title: Alloc Protecting Group Removal Protocol. Source: CDN. URL: 2

-

Title: Standard practices for Fmoc-based solid-phase peptide synthesis. Source: Nowick Laboratory, UC Irvine. URL: 5

-

Title: Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Source: ResearchGate. URL: 6

-

Title: Discovery of Ghrelin(1–8) Analogues with Improved Stability and Functional Activity for PET Imaging. Source: ACS Pharmacology & Translational Science. URL: 4

Sources

Application Note: Optimization of Scavengers for Palladium-Catalyzed Alloc Deprotection

Executive Summary

The allyloxycarbonyl (Alloc) protecting group is a cornerstone of orthogonal peptide and complex organic synthesis. Cleaved under mild, neutral conditions using Palladium(0) catalysis, it is highly compatible with both Fmoc and Boc chemistries[1]. However, the efficiency of Alloc deprotection—and the prevention of catastrophic side reactions—hinges entirely on the selection of an appropriate allyl scavenger. This application note provides a comprehensive guide to the mechanistic role of scavengers, empirical selection criteria, and self-validating protocols for both solid-phase and solution-phase synthesis.

Mechanistic Principles: The Tsuji-Trost Allylation

Alloc deprotection is driven by the Tsuji-Trost reaction[1]. The catalytic cycle initiates when a Pd(0) species, typically derived from Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], coordinates to the allyl moiety[1][2]. Oxidative addition forms an electrophilic π -allyl palladium(II) complex, simultaneously releasing a carbamate anion that rapidly decarboxylates to yield the target free amine[1][3].

The Causality of the Scavenger: The intermediate π -allyl palladium(II) complex is highly electrophilic. Without a dedicated nucleophilic scavenger, the newly liberated amine (or other nucleophiles in the substrate) will attack the complex, leading to irreversible allylation (forming an undesired allylamine)[2][3]. The scavenger acts as a sacrificial allyl acceptor, quenching the allyl cation and reducing Pd(II) back to the active Pd(0) catalyst to close the cycle[3].

Mechanistic cycle of Pd-catalyzed Alloc deprotection highlighting scavenger intervention.

Scavenger Selection Guide: Causality and Compatibility

Choosing the right scavenger is not a one-size-fits-all decision. The chemical nature of the scavenger dictates the reaction mechanism (nucleophilic attack vs. reductive elimination) and the byproduct profile[3].

-

Phenylsilane (PhSiH₃): A non-basic hydride donor. It reduces the allyl group via reductive elimination, releasing volatile propene[3]. It is the gold standard for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) because it avoids the basic conditions that cause premature Fmoc cleavage[4].

-

Morpholine: A classic secondary amine scavenger. It attacks the π -allyl complex to form N-allylmorpholine[3]. While highly efficient, its basicity can lead to partial Fmoc deprotection and the formation of basic salts with acidic substrates (e.g., phosphate or carboxylate groups)[4].

-

Dimedone & N,N'-Dimethylbarbituric Acid (NDMBA): C-nucleophiles (C-H acids)[3]. These are excellent for complex substrates where amine scavengers might interfere. NDMBA is particularly noted for its compatibility with sensitive click-chemistry handles like trans-cyclooctene (TCO), which degrade in the presence of silanes[5].

Table 1: Quantitative Comparison of Common Scavengers

| Scavenger | Chemical Type | Typical Equivalents | Reaction Time | Key Advantage | Known Limitations |

| Phenylsilane (PhSiH₃) | Hydride Donor | 20 - 25 eq | 20 - 40 min | Mild, non-basic, strictly Fmoc-compatible | Generates volatile, flammable propene |

| Morpholine | Secondary Amine | 10 - 20 eq | 30 - 60 min | Fast, highly efficient nucleophile | Basic; can cause Fmoc loss or form basic salts |

| Dimedone | C-Nucleophile | 5 - 10 eq | 45 - 60 min | Avoids amine-based side reactions | Requires careful chromatographic removal |

| NDMBA | C-Nucleophile | 5 - 10 eq | 30 - 60 min | Compatible with sensitive TCO groups | Poor solubility in some non-polar solvents |

Experimental Workflows and Protocols

The following protocols incorporate self-validating steps, such as specific washing sequences to remove trapped palladium. Residual palladium is a common cause of downstream coupling failures or analytical artifacts[5].

Step-by-step workflow for solid-phase Alloc deprotection and critical Pd removal.

Protocol A: Standard On-Resin Alloc Deprotection (Fmoc-Compatible)

Ideal for: SPPS using Fmoc-protected amino acids. Materials:

Step-by-Step Methodology:

-

Resin Preparation: Swell the peptide-resin in anhydrous DCM for 15 minutes in a fritted reaction vessel[2][7]. Drain completely.

-

Cocktail Preparation: In a separate vial under an inert atmosphere (Argon/N₂), dissolve Pd(PPh₃)₄ in a minimal volume of anhydrous DCM (e.g., 4 mL for a 0.1 mmol scale). Add PhSiH₃ to this solution[6]. Visual Cue: The solution should turn a clear, pale yellow.

-

Reaction: Transfer the freshly prepared cocktail to the resin. Agitate gently (rocking, not stirring, to avoid resin shearing) at room temperature for 20-30 minutes[1].

-

Primary Wash: Drain the reaction mixture. Wash the resin with DCM (3x) and Methanol (1x) to remove non-polar byproducts and unreacted silane[2].

-

Iteration: Repeat steps 2-4 once more to ensure quantitative deprotection[1].

-

Palladium Scavenging (Critical): Wash the resin with a 0.5% solution of sodium N,N-diethyldithiocarbamate in DMF (3 x 5 mins) to chelate and remove residual palladium trapped in the peptide matrix[5]. Visual Cue: The resin will briefly turn yellow/brown as the Pd-complex washes out, validating the removal of the catalyst.

-

Final Wash: Wash extensively with DMF (3x) and DCM (3x)[1].

-